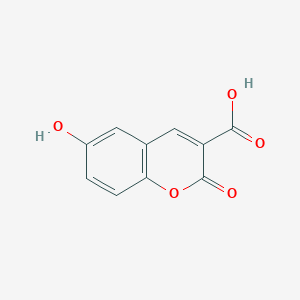

3-Carboxy-6-hydroxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOZBYDRWPSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Carboxy-6-hydroxycoumarin synthesis from resorcinol

An In-Depth Technical Guide to the Synthesis of 3-Carboxy-7-Hydroxycoumarin from Resorcinol (B1680541)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and are renowned for their diverse pharmacological activities. Within this family, 7-hydroxycoumarin derivatives are particularly valuable as fluorescent probes and synthons for more complex molecules. This technical guide provides a detailed examination of the synthetic pathways for producing 3-Carboxy-7-hydroxycoumarin from the readily available starting material, resorcinol.

A Note on Nomenclature: The reaction of resorcinol (1,3-dihydroxybenzene) inherently yields coumarin (B35378) derivatives with a hydroxyl group at the 7-position due to the regiochemistry of the cyclization reaction. Therefore, the target molecule of this guide is 3-Carboxy-7-hydroxycoumarin , which is presumed to be the intended product based on the specified starting material.

This document outlines the most efficient and well-documented synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful synthesis of this versatile compound.

Primary Synthetic Strategy: Formylation-Knoevenagel Sequence

The most reliable and high-yielding approach to synthesize 3-Carboxy-7-hydroxycoumarin from resorcinol is a two-step sequence. This pathway involves the initial formylation of resorcinol to create a key aldehyde intermediate, which then undergoes a Knoevenagel condensation to construct the coumarin ring system.

-

Step 1: Vilsmeier-Haack Formylation of Resorcinol. This reaction introduces an aldehyde group onto the highly activated resorcinol ring, regioselectively producing 2,4-dihydroxybenzaldehyde (B120756).[1][2][3]

-

Step 2: Knoevenagel Condensation. The intermediate, 2,4-dihydroxybenzaldehyde, is then condensed with an active methylene (B1212753) compound, such as malonic acid, to form the α,β-unsaturated system and subsequently cyclize into the final 3-Carboxy-7-hydroxycoumarin product.[4][5]

The overall workflow for this synthetic approach is visualized below.

Caption: Overall workflow for the two-step synthesis of 3-Carboxy-7-hydroxycoumarin.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde via Vilsmeier-Haack Reaction

Experimental Protocol

This protocol is adapted from established Vilsmeier-Haack formylation procedures.[1][6]

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) to anhydrous acetonitrile (B52724) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF/acetonitrile solution while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Prepare a separate solution of resorcinol in anhydrous acetonitrile.

-

Add the resorcinol solution dropwise to the Vilsmeier reagent, keeping the reaction temperature between -10°C and 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water with vigorous stirring.

-

Heat the aqueous mixture to approximately 50-60°C for 30-60 minutes to hydrolyze the intermediate iminium salt.

-

Cool the solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reagents | Resorcinol, POCl₃, DMF, Acetonitrile | [1][6] |

| Typical Yield | 65 - 75% | [1][2] |

| Reaction Time | 3 - 5 hours | [6] |

| Reaction Temp. | -10°C to Room Temperature | [6] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 135-138 °C |

Step 2: Synthesis of 3-Carboxy-7-hydroxycoumarin via Knoevenagel Condensation

Experimental Protocol

This protocol is based on the Doebner modification of the Knoevenagel condensation, a highly effective method for synthesizing 3-carboxycoumarins.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde and malonic acid in a minimal amount of a suitable solvent (e.g., pyridine (B92270) or ethanol (B145695) with a catalytic amount of proline). Pyridine can act as both the solvent and the base catalyst.

-

Condensation: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) for 2-4 hours. The reaction involves the condensation of the aldehyde with the enolate of malonic acid, followed by intramolecular cyclization (lactonization) and dehydration to form the coumarin ring.

-

Monitoring: The progress of the reaction should be monitored by TLC until the starting aldehyde spot disappears.

-

Isolation and Purification: After cooling, pour the reaction mixture into a solution of cold, dilute hydrochloric acid. This will neutralize the base and precipitate the carboxylic acid product.

-

Collect the crude product by vacuum filtration.

-

Wash the solid precipitate thoroughly with cold water to remove any residual acid and catalyst.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Carboxy-7-hydroxycoumarin.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reagents | 2,4-Dihydroxybenzaldehyde, Malonic Acid, Base | [4] |

| Typical Yield | ~85% (from aldehyde) | [4] |

| Reaction Time | 2 - 4 hours | |

| Reaction Temp. | 80 - 120 °C | |

| Appearance | White to light yellow crystalline solid | |

| Excitation Max (λex) | ~352 nm | [7] |

| Emission Max (λem) | ~407 nm | [7] |

| Melting Point | 275-278 °C (decomposes) |

Reaction Mechanism Visualization

The Knoevenagel condensation step proceeds through a well-established mechanism involving enolate formation, aldol-type addition, and subsequent cyclization.

Caption: Mechanism of the Knoevenagel condensation for coumarin synthesis.

Alternative Synthetic Pathway

An alternative, more direct route involves the condensation of resorcinol with diethyl ethoxymethylenemalonate, catalyzed by a Lewis acid like boron trifluoride.[8] This reaction forms 3-Carboethoxy-7-hydroxycoumarin, which can then be hydrolyzed to the final carboxylic acid product. While this pathway is theoretically more atom-economical, detailed, high-yield experimental protocols are less commonly reported in the literature compared to the Formylation-Knoevenagel sequence. Further optimization may be required to achieve comparable yields.

Conclusion

The synthesis of 3-Carboxy-7-hydroxycoumarin from resorcinol is most effectively achieved through a two-step process involving an initial Vilsmeier-Haack formylation to produce 2,4-dihydroxybenzaldehyde, followed by a Knoevenagel condensation with malonic acid. This route is well-documented, reproducible, and provides high overall yields. The resulting product is a valuable fluorophore and a versatile intermediate for further chemical modification, making it a key compound for researchers in chemistry and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. gctlc.org [gctlc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 8. bu.edu.eg [bu.edu.eg]

Synthesis of 3-Carboxy-6-hydroxycoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-carboxy-6-hydroxycoumarin and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the coumarin (B35378) scaffold. This document outlines a robust synthetic protocol, presents key quantitative data in a structured format, and explores the potential biological signaling pathways modulated by these compounds.

Synthetic Pathway: Knoevenagel Condensation

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. For the synthesis of the target molecule, 2,5-dihydroxybenzaldehyde (B135720) is the key starting material.

General Reaction Scheme:

An In-depth Technical Guide to 3-Carboxy-6-hydroxycoumarin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Carboxy-6-hydroxycoumarin, a key intermediate in organic synthesis and a member of the coumarin (B35378) family of compounds known for their diverse biological activities. This document details its physicochemical characteristics, spectroscopic profile, and potential biological relevance, offering valuable insights for professionals in research and drug development.

Core Chemical Properties

This compound, also known by its IUPAC name 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, possesses the molecular formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol .[1] Its chemical structure consists of a fused benzene (B151609) and α-pyrone ring, characteristic of the coumarin scaffold, with a carboxylic acid group at the 3-position and a hydroxyl group at the 6-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data for some properties of this exact compound are limited, values for closely related analogs provide valuable estimations.

| Property | Value | Source/Reference |

| CAS Number | 56437-16-2 | [1] |

| Molecular Formula | C₁₀H₆O₅ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| Melting Point | Estimated ~237-238 °C | Based on a structurally similar derivative[2] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and chloroform. | [3] |

| pKa | Estimated ~7.0 | Based on 7-Hydroxycoumarin-3-carboxylic acid |

Chemical Structure and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its chemical reactivity and spectroscopic characteristics. The presence of the phenolic hydroxyl group, the carboxylic acid, and the extended conjugation of the coumarin core are key features.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics based on data from closely related coumarin derivatives.

| Spectroscopic Technique | Expected Features |

| UV-Visible Spectroscopy | Absorption maxima are expected in the UV region, characteristic of the conjugated coumarin system. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (lactone and carboxylic acid), and C=C stretching (aromatic ring) are anticipated. |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on the coumarin ring, the vinyl proton, and exchangeable protons of the hydroxyl and carboxylic acid groups are expected. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons (lactone and carboxylic acid), aromatic carbons, and other carbons of the coumarin scaffold would be observed. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. The following sections outline a general synthetic approach and standard spectroscopic analysis procedures.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of coumarin-3-carboxylic acids. A plausible synthetic route for this compound would involve the condensation of a suitably substituted 2,4-dihydroxybenzaldehyde (B120756) with a malonic acid derivative.

General Procedure:

-

A mixture of the substituted salicylaldehyde (B1680747) and malonic acid is dissolved in a suitable solvent, such as ethanol (B145695) or pyridine.

-

A catalytic amount of a base, like piperidine (B6355638) or aniline, is added to the solution.

-

The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into an ice-cold acidic solution to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization.[2]

References

Spectroscopic Profile of 3-Carboxy-6-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Carboxy-6-hydroxycoumarin, a key intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | s | 1H | H-4 |

| 7.37 | d, J=8.8 Hz | 1H | H-5 |

| 7.18 | dd, J=8.8, 2.7 Hz | 1H | H-7 |

| 7.12 | d, J=2.7 Hz | 1H | H-8 |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 165.7 | COOH |

| 159.9 | C-2 |

| 155.5 | C-6 |

| 148.1 | C-8a |

| 146.9 | C-4 |

| 123.1 | C-5 |

| 119.3 | C-7 |

| 118.0 | C-4a |

| 116.3 | C-3 |

| 109.9 | C-8 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3500-2500 | O-H stretch (broad, carboxylic acid and phenol) |

| 1732 | C=O stretch (lactone) |

| 1681 | C=O stretch (carboxylic acid) |

| 1612, 1568, 1499 | C=C stretch (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Dioxane | 232, 270, 357 |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

Synthesis of this compound

This compound was synthesized via a one-pot reaction involving the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde (B135720) with malononitrile (B47326) in water, followed by a Pinner reaction and subsequent hydrolysis. The reaction proceeds as follows:

-

Knoevenagel Condensation: 2,5-dihydroxybenzaldehyde and malononitrile are reacted in an aqueous solution of sodium bicarbonate (pH 8.3) at room temperature.

-

Pinner Reaction and Hydrolysis: The resulting intermediate is then subjected to acidic hydrolysis by adding concentrated HCl and heating the mixture to 90 °C.

-

Isolation: Upon cooling, the solid product, this compound, precipitates and is isolated by filtration, washed with cold water, and dried.

NMR Spectroscopy

-

Instrument: High-resolution NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: A sample of this compound was dissolved in DMSO-d₆ to an appropriate concentration for spectral acquisition.

IR Spectroscopy

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum was obtained from a solid sample, likely using the KBr pellet method. A small amount of the compound was mixed with potassium bromide and pressed into a thin pellet.

UV-Vis Spectroscopy

-

Instrument: UV-Vis spectrophotometer.

-

Solvent: Dioxane.

-

Sample Preparation: A dilute solution of this compound in dioxane was prepared for the analysis. The spectrophotometer was first zeroed with a blank solvent cuvette.

Experimental and Data Analysis Workflow

The logical progression from synthesis to spectroscopic characterization is illustrated in the following workflow diagram.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Photophysical Properties of 3-Carboxy-6-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Carboxy-6-hydroxycoumarin. Due to a lack of specific experimental data for this exact compound in the reviewed literature, this document leverages data from structurally analogous coumarin (B35378) derivatives to project its characteristics. Detailed experimental protocols for the characterization of these properties are also provided to guide researchers in their empirical investigations.

Core Photophysical Properties

Coumarin derivatives are renowned for their fluorescent properties, making them valuable tools in various scientific disciplines, including as fluorescent probes and in drug development. The photophysical characteristics of this compound are predicted based on data from closely related compounds, offering a foundational dataset for researchers.

Quantitative Data Summary

The following table summarizes the estimated photophysical parameters for this compound. These values are extrapolated from published data on analogous compounds and should be confirmed by experimental measurement.

| Photophysical Parameter | Estimated Value | Notes on Analogue-Based Estimation |

| Absorption Maximum (λabs) | ~350 - 360 nm | Based on 7-Hydroxycoumarin-3-carboxylic acid (λex 352 nm). The position of the hydroxyl group may cause a slight shift. |

| Emission Maximum (λem) | ~400 - 420 nm | Based on 7-Hydroxycoumarin-3-carboxylic acid (λem 407 nm). The emission wavelength is dependent on the solvent environment. |

| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 | Coumarin derivatives typically exhibit high molar absorptivity. |

| Fluorescence Quantum Yield (ΦF) | High (~0.9) | Based on the high quantum yield of 3-Carboxy-6-chloro-7-hydroxycoumarin (~0.98)[1][2]. The chloro-substituent may slightly enhance the quantum yield. |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical range for highly fluorescent coumarin derivatives. |

Experimental Protocols

Accurate determination of the photophysical properties of this compound is essential for its application. The following section details standardized experimental methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) quantifies how strongly a substance absorbs light at a specific wavelength and is determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity spectroscopic grade solvent (e.g., ethanol, DMSO)

-

Calibrated volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λabs) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, where the slope equals ε × path length (l). For a 1 cm cuvette, the slope is equal to ε.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is typically measured relative to a standard of known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Quantum yield standard solution of known absorbance and quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

Data Analysis: Integrate the area under the emission spectra for both the sample (IS) and the standard (IR). The quantum yield of the sample (ΦF,S) is calculated using the following equation:

ΦF,S = ΦF,R × (IS / IR) × (AR / AS) × (nS2 / nR2)

where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Materials:

-

This compound solution

-

Pulsed light source (e.g., picosecond laser diode)

-

TCSPC system with a high-speed detector (e.g., photomultiplier tube)

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox)

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution at the excitation wavelength.

-

Sample Measurement: Acquire the fluorescence decay curve of the this compound solution.

-

Data Analysis: Perform a deconvolution of the IRF from the sample's fluorescence decay data. Fit the resulting decay curve to an exponential function to determine the fluorescence lifetime (τF).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the complete photophysical characterization of a coumarin derivative like this compound.

References

An In-depth Technical Guide on the Photophysical Properties of 3-Carboxy-6-hydroxycoumarin and Related Derivatives

This guide provides a detailed overview of the quantum yield and molar extinction coefficient of coumarin (B35378) derivatives, with a focus on 3-Carboxy-6-hydroxycoumarin and its analogs. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.

Introduction to Coumarin Dyes

Coumarin and its derivatives are a significant class of fluorescent molecules widely employed in biomedical research and drug development. Their applications are diverse, ranging from fluorescent probes and labels to therapeutic agents. The utility of these compounds stems from their favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The spectroscopic characteristics of coumarins can be finely tuned by introducing various substituents onto the core benzopyrone structure, allowing for the rational design of probes for specific applications.

Photophysical Properties of this compound and Analogs

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid N-hexyl amide | 37,000[1] | 0.84[1] | Aqueous buffer[1] |

| Pacific Blue™ (3-Carboxy-6,8-difluoro-7-hydroxycoumarin) | 29,500 | 0.75 | |

| 7-Methoxycoumarin-3-carboxylic acid | 26,000 | - | |

| 7-Diethylaminocoumarin-3-carboxylic acid | 56,000 | - | |

| 6-Chloro-7-hydroxycoumarin-3-carbamide | 44,000 | 0.93 | |

| 7-Amino-4-methylcoumarin | 18,000 | 0.18 | |

| Coumarin 6 | 54,000 (at 459.2 nm)[2] | 0.78[2] | Ethanol[2] |

Note: Data for some compounds were compiled from a secondary source and may not specify the solvent.

Experimental Protocols for Photophysical Characterization

The determination of the quantum yield and molar extinction coefficient are fundamental experiments for characterizing fluorescent molecules.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property and is determined using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Solution Preparation: Prepare a stock solution of the coumarin derivative of a known concentration in a suitable spectroscopic grade solvent.

-

Serial Dilutions: Perform a series of accurate dilutions from the stock solution to obtain several solutions of decreasing concentrations.

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

-

Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The slope of the resulting linear fit will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine (B1679958) sulfate, rhodamine 6G, and other coumarin derivatives.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦS * (IX / IS) * (AS / AX) * (ηX² / ηS²)

where:

-

ΦS is the quantum yield of the standard.

-

IX and IS are the integrated fluorescence intensities of the sample and standard, respectively.

-

AX and AS are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

ηX and ηS are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the relative fluorescence quantum yield.

Caption: Workflow for Relative Quantum Yield Determination.

References

Solubility Profile of 3-Carboxy-6-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Carboxy-6-hydroxycoumarin, a fluorescent derivative belonging to the coumarin (B35378) class of compounds. Coumarins are of significant interest in pharmaceutical and life science research due to their diverse biological activities.[1] Understanding the solubility of this specific derivative is critical for its application in various experimental settings, including biochemical assays, cell-based studies, and formulation development.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (B87167) (DMSO) is available, which is a common solvent for creating stock solutions of test compounds for biological screening.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Temperature (°C) | Notes |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 2.5 mg/mL[2] | ≥ 12.13[2] | Not Specified | A clear solution can be obtained at this concentration.[2] |

| Water | H₂O | Data not available | Data not available | Not Specified | Coumarin derivatives with carboxylic acid and hydroxyl groups may exhibit some aqueous solubility, particularly at higher pH where the carboxylic acid is deprotonated. However, empirical determination is required. |

| Ethanol | C₂H₅OH | Data not available | Data not available | Not Specified | Coumarins are generally soluble in alcohols.[3] |

| Methanol | CH₃OH | Data not available | Data not available | Not Specified | Expected to be soluble based on the general properties of coumarins. |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available | Not Specified | Often a good solvent for polar organic molecules. |

| Acetone | C₃H₆O | Data not available | Data not available | Not Specified | Expected to have some solubility. |

Experimental Protocols

Given the limited availability of public data, the following section provides a detailed, generalized protocol for determining the solubility of this compound in various solvents. This method is based on the widely used shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

-

This compound (solid, pure form)

-

Solvents of interest (e.g., water, ethanol, DMSO, etc., of high purity)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject the solutions and determine the peak area corresponding to this compound.

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Biological Applications

Specific signaling pathways directly modulated by this compound are not well-defined in the current scientific literature. However, coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. The fluorescent nature of this compound makes it a potential tool for various biochemical and cellular assays, such as:

-

Enzyme Inhibition Assays: As a fluorescent substrate or a direct inhibitor.

-

Fluorescence Microscopy: For cellular imaging and localization studies.

-

High-Throughput Screening (HTS): To identify new drug leads.

The following diagram illustrates a generalized workflow for a high-throughput screening campaign to identify potential enzyme inhibitors, a common application for a compound with the characteristics of this compound.

References

An In-depth Technical Guide to 3-Carboxy-6-hydroxycoumarin (CAS: 56437-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Carboxy-6-hydroxycoumarin, a coumarin (B35378) derivative with potential applications in various fields of scientific research. This document details its physicochemical properties, synthesis, and known biological activities, with a focus on its role as a potential enzyme inhibitor. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate its practical application in the laboratory. Furthermore, this guide explores its potential interactions with key cellular signaling pathways, offering insights for future drug discovery and development endeavors.

Physicochemical Properties

This compound is a polycyclic aromatic compound belonging to the coumarin family. Its core structure consists of a benzene (B151609) ring fused to an α-pyrone ring, with a carboxylic acid group at the 3-position and a hydroxyl group at the 6-position.

| Property | Value | Reference |

| CAS Number | 56437-16-2 | [1][2] |

| Molecular Formula | C₁₀H₆O₅ | [2] |

| Molecular Weight | 206.15 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

Synthesis

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 2,5-dihydroxybenzaldehyde (B135720) and an active methylene (B1212753) compound such as malonic acid. A representative synthetic protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of coumarin-3-carboxylic acids.[3]

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Aniline

-

10% Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

-

To this solution, add a catalytic amount of aniline.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 10% HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any residual acid and pyridine.

-

Air-dry the solid product.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Diagram of Synthetic Workflow:

Biological Activity and Potential Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities. While specific data for this compound is limited, the broader class of 3-carboxycoumarins has been implicated in the modulation of several key biological targets and signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Several studies have highlighted the potential of coumarin derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety disorders.

Diagram of MAO-A Inhibition Signaling Pathway:

Experimental Protocol: Fluorescence-Based Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of compounds against MAO-A using a fluorometric approach.[4][5][6][7]

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., Tyramine)

-

Fluorescent probe (e.g., Amplex Red or similar)

-

Horseradish peroxidase (HRP)

-

MAO-A assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

This compound (test inhibitor)

-

Clorgyline (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the test inhibitor and positive control at various concentrations by diluting the stock solutions in MAO-A assay buffer.

-

Prepare the MAO-A enzyme solution by diluting the enzyme stock in the assay buffer.

-

Prepare the substrate solution containing the MAO-A substrate, fluorescent probe, and HRP in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the test inhibitor solutions or the positive control. Include a control with only the assay buffer (no inhibitor).

-

Add the diluted MAO-A enzyme solution to all wells.

-

Incubate the plate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Diagram of MAO-A Inhibition Assay Workflow:

Casein Kinase 2 (CK2) Inhibition

Some coumarin derivatives have been identified as inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.

Diagram of Potential CK2 Inhibition Signaling Pathway:

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Coumarin-3-carboxylic acid derivatives have been shown to act as both potentiators and inhibitors of N-Methyl-D-Aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function.[8][9] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

Diagram of NMDA Receptor Modulation:

Conclusion

This compound is a versatile coumarin derivative that can be synthesized through established chemical methods. While its own biological profile is not extensively characterized, the broader class of 3-carboxycoumarins demonstrates significant potential as modulators of important biological targets such as MAO-A, CK2, and NMDA receptors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate the specific activities and mechanisms of action of this compound.

References

- 1. This compound - CAS:56437-16-2 - 阿镁生物 [amaybio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. interchim.fr [interchim.fr]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Purity and Spectroscopic Summary

An In-depth Technical Guide to the Purity Analysis of 3-Carboxy-6-hydroxycoumarin

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are of paramount importance. This guide provides a comprehensive technical overview of the analytical methodologies used to assess the purity of this compound, a key intermediate in various organic syntheses.[1] The presence of impurities can significantly alter the compound's chemical and biological properties, leading to unreliable experimental results.

This document details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for a thorough purity evaluation.

Quantitative data from purity analysis and structural characterization are summarized below for clarity and comparative purposes.

Table 1: Summary of Purity Assessment

| Analytical Method | Purity (%) | Major Impurity (%) | Impurity Type |

| HPLC | 99.95%[1] | < 0.05% | Unidentified |

| Supplier Batch No. | Stated Purity | ||

| HY-W023023-260976 | 99.95%[1] |

Table 2: ¹H NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO-d₆)

Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference for expected aromatic proton signals.[2] Shifts for this compound will vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.35 | s | - |

| H-5 | 7.62 | d | 7.9 |

| H-6 | 7.32 | t | 7.6 |

| H-7 | 7.58 | t | 7.8 |

| H-8 | 7.38 | d | 8.1 |

| 3-OH | 9.85 | br s | - |

| s = singlet, d = doublet, t = triplet, br s = broad singlet[2] |

Table 3: ¹³C NMR Spectroscopic Data (Reference: 3-Hydroxycoumarin in DMSO-d₆)

Note: Data for the closely related compound 3-Hydroxycoumarin is provided as a reference.[2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 157.3 |

| C-3 | 141.8 |

| C-4 | 118.9 |

| C-4a | 120.2 |

| C-5 | 129.5 |

Experimental Workflow and Methodologies

A multi-faceted approach is essential for the rigorous assessment of compound purity.[3] The general workflow involves initial structural confirmation followed by quantitative purity analysis.

Caption: General workflow for purity analysis of a chemical compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative determination of purity by separating the main compound from its impurities.[3] A reverse-phase method is typically employed for coumarin (B35378) derivatives.[4][5]

-

Instrumentation : Standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.[3][6]

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 280 nm or scanned by PDA detector.

-

Injection Volume : 10 µL.

-

Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

-

Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.[2]

-

Instrumentation : 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[2]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Data Analysis : The resulting spectra are analyzed to confirm that all observed chemical shifts, multiplicities, and integrations are consistent with the structure of this compound. The absence of significant unassigned peaks indicates high purity.

Mass Spectrometry (MS)

MS is used to confirm the molecular identity of the compound by determining its molecular weight.[3]

-

Instrumentation : Mass spectrometer with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Related coumarins have been successfully analyzed using both techniques.[7][8]

-

Ionization Mode : ESI in either positive or negative ion mode.

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water. The solution is then directly infused into the mass spectrometer.

-

Data Analysis : The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). The experimentally observed mass-to-charge ratio (m/z) should match the calculated theoretical mass.

Application in a Biological Context: Hypothetical Signaling Pathway

Coumarin derivatives are often investigated for their potential as enzyme inhibitors, for instance, targeting protein kinases involved in cell signaling pathways. The purity of the compound is critical to ensure that the observed biological activity is not due to an impurity.

Caption: Hypothetical kinase inhibition pathway for a coumarin derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. coresta.org [coresta.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 3-Hydroxycoumarin as a new matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

A Technical Guide to the Chemical Stability and Storage of 3-Carboxy-6-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Carboxy-6-hydroxycoumarin. It is intended to serve as a technical resource for professionals in research, science, and drug development who handle or utilize this compound. The guide synthesizes available data on its stability under various conditions, outlines potential degradation pathways, and provides detailed protocols for its stability assessment.

Chemical Properties and Structure

This compound, with the chemical formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol , belongs to the coumarin (B35378) class of compounds. Its structure, featuring a fused benzene (B151609) and α-pyrone ring system with carboxyl and hydroxyl substitutions, dictates its chemical reactivity and stability. The phenolic hydroxyl group and the carboxylic acid moiety are key functional groups that influence its susceptibility to degradation.

Summary of Chemical Stability

This compound is generally stable under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors. The lactone ring of the coumarin scaffold can be susceptible to hydrolysis, particularly under basic conditions. The phenolic hydroxyl group makes the molecule sensitive to oxidation and pH changes. Furthermore, like many aromatic compounds, it may be susceptible to photodegradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is crucial to adhere to appropriate storage guidelines. The following table summarizes the recommended storage conditions for both the solid compound and its solutions, based on information from chemical suppliers and data for structurally related compounds.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid Powder | 4°C | 2 years | Store in a tightly sealed container, protected from light and moisture.[2] |

| -20°C | >2 years | For long-term storage.[2] | |

| Stock Solutions | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| -80°C | 6 months | For extended storage of solutions.[3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, based on the chemistry of coumarins and related phenolic acids, the following degradation routes are plausible under stress conditions:

-

Hydrolysis: The lactone ring is susceptible to hydrolysis, which is catalyzed by both acid and, more significantly, base. This would result in the opening of the pyrone ring to form a substituted cis-cinnamic acid derivative, which could then potentially isomerize to the more stable trans-isomer.

-

Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of colored degradation products, such as quinone-type structures.

-

Photodegradation: Exposure to UV or high-intensity visible light may lead to photochemical reactions. Coumarin derivatives are known to undergo photodimerization, forming cyclobutane (B1203170) adducts, or other rearrangements and decompositions.

-

Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could be lost under certain conditions, leading to the formation of 6-hydroxycoumarin.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.

Stability-Indicating HPLC Method Development (A Representative Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at a wavelength of maximum absorbance for this compound (to be determined experimentally). |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

Forced Degradation Study Protocol

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) should be subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution at 60°C in a temperature-controlled oven for 7 days.

-

Withdraw samples at appropriate time points for analysis.

-

-

Photodegradation:

-

Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

The following diagram illustrates the general workflow for a forced degradation study.

References

The Luminescent Heart of a Fluorophore: A Technical Guide to the Fluorescence Mechanism of 3-Carboxy-6-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of 3-Carboxy-6-hydroxycoumarin, a key fluorophore in various scientific applications. We will explore its synthesis, the intricate pH-dependent fluorescence mechanism, and provide detailed experimental protocols for its characterization.

Introduction: The Versatility of Coumarin (B35378) Fluorophores

Coumarin derivatives are a prominent class of fluorophores widely utilized in biological imaging, sensing, and as laser dyes. Their popularity stems from their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. This compound, with its strategic placement of a carboxyl and a hydroxyl group, exhibits a particularly interesting and useful pH-dependent fluorescence, making it a valuable tool for probing pH changes in biological systems.

Synthesis of this compound

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. A plausible and efficient synthetic route involves the reaction of 2,5-dihydroxybenzaldehyde (B135720) with malonic acid.

Proposed Synthesis of this compound

Caption: Synthetic scheme for this compound.

The Core Mechanism: pH-Dependent Fluorescence and Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of this compound is intricately linked to the pH of its environment due to the presence of two ionizable groups: the carboxylic acid at the 3-position and the hydroxyl group at the 6-position. The protonation state of these groups dictates the electronic structure of the molecule and, consequently, its absorption and emission properties.

At different pH values, this compound can exist in four principal forms: neutral, carboxylate anion, phenolate (B1203915) anion, and dianion. Each of these species exhibits distinct photophysical properties.

The fluorescence mechanism is governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation with light, the acidity of the phenolic hydroxyl group increases dramatically (a significant drop in pKa*). This facilitates the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the pyrone ring in the excited state, leading to the formation of a transient tautomer. This tautomer is responsible for the characteristic Stokes-shifted fluorescence.

The equilibrium between the different protonated species in the ground and excited states is the key to the pH-sensitive fluorescence.

Signaling Pathway of pH-Dependent Fluorescence

Caption: pH-dependent species and ESIPT mechanism.

Quantitative Photophysical Data

Table 1: Expected pH-Dependent Photophysical Properties of this compound (Inferred from Analogs)

| pH Range | Dominant Species | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Expected Quantum Yield (Φ_F) |

| < 3 | Neutral | ~340-360 nm | ~400-420 nm | Low |

| 4 - 6 | Carboxylate Anion | ~350-370 nm | ~430-450 nm | Moderate |

| 7 - 9 | Phenolate Anion | ~390-410 nm | ~450-480 nm | High |

| > 10 | Dianion | ~400-420 nm | ~470-500 nm | Moderate to High |

Note: These are estimated values based on the behavior of similar coumarin derivatives. Experimental verification is required for precise data.

Detailed Experimental Protocols

Synthesis of this compound

Workflow for Synthesis

Caption: Synthesis and purification workflow.

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Aniline

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2,5-dihydroxybenzaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.

-

Add a catalytic amount of aniline to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold 1 M HCl.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum.

Determination of Ground State pKa by Spectrophotometric Titration

Workflow for pKa Determination

Caption: Workflow for spectrophotometric pKa determination.

Materials:

-

Purified this compound

-

A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2-12)

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Prepare a series of buffer solutions with known pH values.

-

For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for absorbance measurements (typically in the micromolar range).

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify the wavelengths where the maximum spectral changes occur upon pH variation.

-

Plot the absorbance at these wavelengths as a function of pH.

-

The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa values corresponding to the deprotonation of the carboxylic acid and the hydroxyl group.

Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

-

Purified this compound

-

A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the this compound (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F) of the sample using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination.

Conclusion

This compound is a valuable fluorescent probe whose utility is deeply rooted in its pH-dependent fluorescence mechanism. This behavior, driven by the interplay of its ionizable groups and the phenomenon of Excited-State Intramolecular Proton Transfer, allows for the sensitive detection of pH changes. By understanding the principles of its synthesis and the experimental protocols for its characterization, researchers can effectively harness the capabilities of this versatile fluorophore in a wide array of scientific and drug development applications.

Halogenated Derivatives of 3-Carboxy-6-hydroxycoumarin: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The 3-carboxy-6-hydroxycoumarin scaffold represents a particularly promising starting point for the development of novel therapeutic agents. Halogenation of this core structure can modulate its physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental evaluation of halogenated derivatives of this compound. While specific data for these halogenated derivatives is limited in publicly available literature, this guide consolidates information on the synthesis of the parent compound and the biological activities of structurally related halogenated coumarins to inform future research and development.

Synthesis of this compound and its Halogenated Derivatives

The primary synthetic route to this compound involves the Knoevenagel condensation of a suitably substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, typically malonic acid or its esters.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde (B135720) with malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and can be performed in a suitable solvent like ethanol (B145695) or under solvent-free conditions.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction Condition: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Halogenation of the Coumarin (B35378) Core

Direct electrophilic halogenation of the this compound core is a potential route to introduce halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring. The hydroxyl group at the 6-position is an activating group and will direct electrophiles to the ortho and para positions (C5 and C7). The presence of the electron-withdrawing carboxyl group at the 3-position may influence the reactivity of the pyrone ring. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively.

Experimental Protocol: General Electrophilic Halogenation

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Reagent Addition: Add the N-halosuccinimide (1-1.2 equivalents) portion-wise to the solution at room temperature with stirring.

-

Reaction Condition: The reaction may proceed at room temperature or require gentle heating. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the crude solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization.

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for halogenated derivatives of this compound are not widely reported, the activities of structurally similar compounds provide valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of a halogen atom can enhance this activity. For instance, studies on other halogenated coumarins have shown that the position and nature of the halogen substituent significantly influence the antimicrobial potency.

Structure-Activity Relationship (SAR) Insights:

-

Halogen Type: The antimicrobial activity often follows the order I > Br > Cl > F, which may be related to the increasing lipophilicity and polarizability down the group.

-

Position: Halogenation at the C6 position of the coumarin ring has been shown to improve scavenging activity in some antioxidant assays, which can be a contributing factor to antimicrobial effects.[1]

-

3-Carboxy Group: The presence of a carboxylic acid at the C3 position is often crucial for antibacterial activity in coumarins.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Halogenated Coumarins against various bacterial strains.

| Compound | Halogen at C6 | Test Organism | MIC (mg/mL) | Reference |

| 3-(2-bromoacetyl)-2H-chromen-2-one | - | Bacillus cereus | 0.75 | [3] |

| 3-(2-bromoacetyl)-2H-chromen-2-one | - | Escherichia coli | 1.5 | [3] |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Cl | Not specified | Not specified | [3] |

| Coumarin-3-carboxylic acid derivative | - | Bacillus cereus | 0.032 | [2] |

Note: Data presented is for structurally related compounds and not for direct derivatives of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The 6-hydroxy group in the coumarin scaffold is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Halogen substitution can modulate this activity.

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C6 and C-7 positions, is strongly correlated with antioxidant activity.[4][5]

-

Halogenation: A chlorine atom at the C6 position has been reported to improve the radical scavenging activity of some coumarins.[1]

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Structurally Related Coumarins.

| Compound | Key Structural Features | IC50 (µM) | Reference |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | 6-hydroxy | ~40 | [4] |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | 6-hydroxy | ~45 | [4] |

| 3-acetyl-6-bromo-2H-chromen-2-one | 6-bromo | Potent (56% inhibition) | [3] |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | 6-chloro | Highly potent (85% inhibition) | [3] |

Note: Data presented is for structurally related compounds and not for direct derivatives of this compound. The percentage inhibition is at a fixed concentration and not an IC50 value.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare various concentrations of the test compounds in methanol.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for halogenated 3-carboxy-6-hydroxycoumarins have not been elucidated, coumarins, in general, are known to exert their biological effects through various mechanisms. A generalized diagram below illustrates potential mechanisms.

Conclusion and Future Directions

Halogenated derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. The synthetic accessibility of the core scaffold and the potential for diverse halogenation patterns provide a rich chemical space for exploration. Based on the structure-activity relationships of related coumarins, these derivatives are anticipated to exhibit significant antimicrobial and antioxidant properties.

Future research should focus on the systematic synthesis of a library of these halogenated compounds, followed by comprehensive biological evaluation to establish their specific activities and elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of 3-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Carboxy-6-hydroxycoumarin: A Versatile Scaffold for Bioactive Molecules in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction